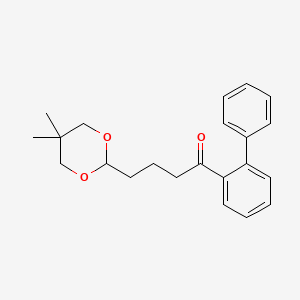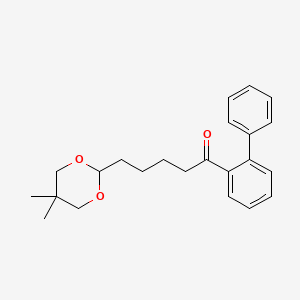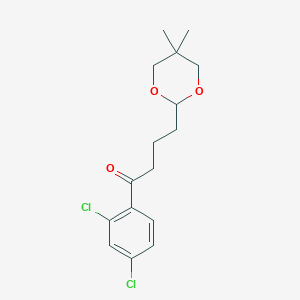
3-Bromo-1H-indazol-4-carbonitrilo
Descripción general
Descripción
3-Bromo-1H-indazole-4-carbonitrile is a compound with the molecular formula C8H4BrN3 . It is used as a pharmaceutical intermediate . The compound is stored in a sealed, dry environment at room temperature .
Synthesis Analysis
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The synthesis of 1H-indazole derivatives involves various methods such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 3-Bromo-1H-indazole-4-carbonitrile consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 222.04 g/mol .Chemical Reactions Analysis
Indazole derivatives are important building blocks for many bioactive natural products and commercially available drugs . They are involved in a wide range of chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1H-indazole-4-carbonitrile include a molecular weight of 222.04 g/mol . The compound is stored in a sealed, dry environment at room temperature .Aplicaciones Científicas De Investigación
Química medicinal: Investigación contra el cáncer
El 3-Bromo-1H-indazol-4-carbonitrilo ha demostrado ser prometedor en la investigación contra el cáncer. Los derivados de indazol son conocidos por poseer actividades antiproliferativas, con algunos compuestos que inhiben el crecimiento de líneas celulares neoplásicas a bajas concentraciones micromolares . Este compuesto puede utilizarse para sintetizar andamios novedosos basados en indazol que pueden actuar como potentes inhibidores para varias líneas celulares cancerosas.
Desarrollo farmacéutico: Síntesis de fármacos
La parte de indazol es una estructura central en muchos fármacos farmacéuticos debido a su amplio rango de actividades biológicas . El this compound sirve como un intermedio clave en la síntesis de fármacos con propiedades antibacterianas, antiinflamatorias y antitumorales. Su papel en el desarrollo de nuevos agentes terapéuticos es invaluable.
Agricultura: Síntesis de pesticidas
En el sector agrícola, los compuestos de indazol se han utilizado en la síntesis de pesticidas . La estructura de indazol bromada del this compound podría explorarse para desarrollar nuevos pesticidas con perfiles de eficacia y seguridad mejorados.
Ciencia de materiales: Semiconductores orgánicos
Los derivados de indazol tienen aplicaciones potenciales en la ciencia de materiales, particularmente en la creación de semiconductores orgánicos . Las propiedades electrónicas del this compound pueden aprovecharse para desarrollar materiales para su uso en diodos emisores de luz orgánicos (OLED) y células fotovoltaicas.
Ciencias ambientales: Degradación de contaminantes
La investigación sobre las aplicaciones ambientales de los derivados de indazol podría conducir al desarrollo de catalizadores para la degradación de contaminantes . La reactividad del this compound podría utilizarse en sistemas catalíticos diseñados para descomponer contaminantes ambientales nocivos.
Bioquímica: Inhibición enzimática
En bioquímica, los derivados de indazol son conocidos por actuar como inhibidores enzimáticos . El this compound podría ser un precursor en el diseño de inhibidores para enzimas que son objetivos en diversas enfermedades, contribuyendo a la comprensión de las vías bioquímicas y al descubrimiento de nuevos tratamientos.
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-1H-indazole-4-carbonitrile is nitric oxide synthase (NOS) . NOS is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes. Indazole derivatives, which include 3-Bromo-1H-indazole-4-carbonitrile, have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
3-Bromo-1H-indazole-4-carbonitrile interacts with its target, NOS, by inhibiting the NADPH oxidase activity of nNOS . This interaction results in the reduction of nitric oxide production, which can influence various biological processes, including vasodilation, immune response, and neurotransmission.
Safety and Hazards
Direcciones Futuras
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research will likely continue to explore the synthesis and potential applications of these compounds .
Análisis Bioquímico
Biochemical Properties
3-Bromo-1H-indazole-4-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent inhibitor of nitric oxide synthase (NOS), specifically targeting the NADPH oxidase activity of neuronal NOS (nNOS) . This interaction is significant as it helps in understanding the regulation of nitric oxide production, which is vital in various physiological and pathological processes. Additionally, 3-Bromo-1H-indazole-4-carbonitrile interacts with other biomolecules, including proteins and enzymes involved in cell signaling pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of 3-Bromo-1H-indazole-4-carbonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of nitric oxide synthase affects the production of nitric oxide, a critical signaling molecule in cells . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting various cellular functions such as proliferation, differentiation, and apoptosis. Studies have shown that 3-Bromo-1H-indazole-4-carbonitrile can inhibit cell growth in neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle .
Molecular Mechanism
At the molecular level, 3-Bromo-1H-indazole-4-carbonitrile exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of nitric oxide synthase by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . This inhibition can lead to downstream effects on various signaling pathways and gene expression. Additionally, 3-Bromo-1H-indazole-4-carbonitrile may interact with other enzymes and proteins, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1H-indazole-4-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-1H-indazole-4-carbonitrile remains stable under specific storage conditions, such as an inert atmosphere at 2-8°C
Dosage Effects in Animal Models
The effects of 3-Bromo-1H-indazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of nitric oxide production and modulation of cell signaling pathways . At higher doses, it may cause toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects of 3-Bromo-1H-indazole-4-carbonitrile is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
3-Bromo-1H-indazole-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with nitric oxide synthase is a key aspect of its metabolic pathway, influencing the production of nitric oxide and other related metabolites . Additionally, 3-Bromo-1H-indazole-4-carbonitrile may affect metabolic flux and metabolite levels, further highlighting its role in biochemical research.
Transport and Distribution
The transport and distribution of 3-Bromo-1H-indazole-4-carbonitrile within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Understanding these interactions is crucial for determining the compound’s localization and accumulation in different cellular compartments and tissues.
Subcellular Localization
3-Bromo-1H-indazole-4-carbonitrile’s subcellular localization is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can influence its interactions with biomolecules and its overall biochemical effects
Propiedades
IUPAC Name |
3-bromo-2H-indazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBYTIGGQXFBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646713 | |
| Record name | 3-Bromo-2H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-36-5 | |
| Record name | 3-Bromo-2H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


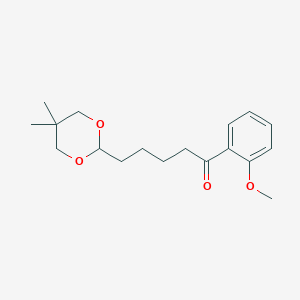
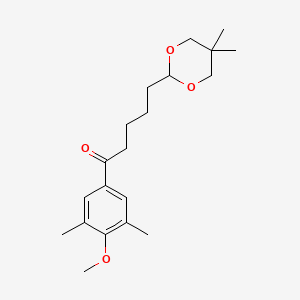
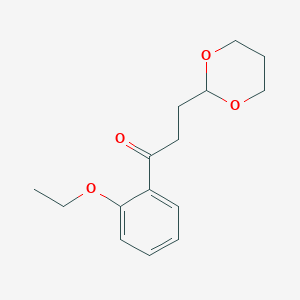
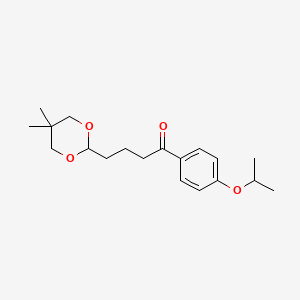

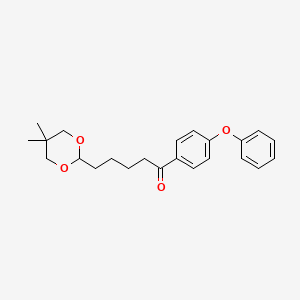
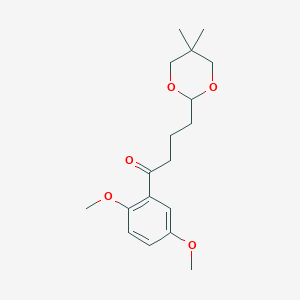
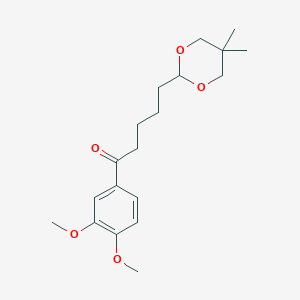
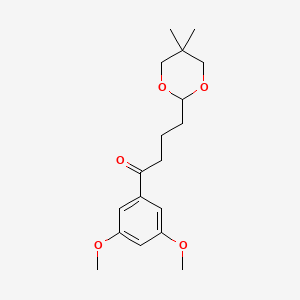

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)
